molecular formula C9H14N2O B1485387 trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol CAS No. 2158419-94-2

trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

Cat. No. B1485387
CAS RN: 2158419-94-2
M. Wt: 166.22 g/mol
InChI Key: TVJZNJBZJCYRAA-RKDXNWHRSA-N
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Description

The compound “3,5-Dimethylpyrazole” is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . Pyrazole and its derivatives can promote a unique coordination with the metal ions, which can be used as a precursor for the development of metalloenzyme .


Synthesis Analysis

The synthesis of pyrazole-based ligands involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another example is the synthesis of the compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine, which was prepared from the hetero-cyclization of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone .


Molecular Structure Analysis

The molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .


Chemical Reactions Analysis

Pyrazole-based ligands have been used in various applications: a biological transformation agent, a biological active agent, a sensor for cancer, an anticancer agent, a catalyst for hydrolysis reactions and oxidation .


Physical And Chemical Properties Analysis

3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents .

Scientific Research Applications

Neuroprotective Agent Research

Pyrazoline derivatives, like the one , have shown potential as neuroprotective agents. Molecular modeling studies suggest that these compounds could selectively inhibit cholinesterase activity, which is linked to neurological disorders such as Parkinson’s disease and other age-related conditions .

Antileishmanial and Antimalarial Drug Development

Compounds with a pyrazoline structure have been evaluated for their antileishmanial and antimalarial activities. Molecular docking studies have justified the better antileishmanial activity of certain pyrazoline compounds, and some have shown significant inhibition effects against Plasmodium berghei , with suppression rates up to 90.4% .

Catalysis in Organic Synthesis

Pyrazole-based ligands, which are structurally related to the compound , have been utilized in catalytic activities. They have shown excellent performance, particularly in the catecholase-like activity of complexes for the oxidation of catechol to o-quinone .

Reduction Reagent in Synthetic Chemistry

The related compound, potassium tris(3,5-dimethyl-1-pyrazolyl)borohydride, is used as a reduction reagent in synthetic chemistry. It is particularly noted for its role in reducing complex organic molecules during synthesis .

Mechanism of Action

Target of Action

Trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol, also known as (1R,2R)-2-(3,5-dimethylpyrazol-1-yl)cyclobutan-1-ol, is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of these compounds are often the causative agents of these diseases, such as Leishmania strains and Plasmodium strains .

Mode of Action

The interaction of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol with its targets results in significant changes. For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may bind to the active site of the target protein, inhibiting its function and leading to the death of the pathogen.

Biochemical Pathways

For instance, some pyrazole derivatives have been shown to inhibit the growth of Leishmania and Plasmodium species, potentially disrupting their life cycles and preventing the diseases they cause .

Result of Action

The result of the action of trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol is the inhibition of the growth of Leishmania and Plasmodium species, leading to potential antileishmanial and antimalarial effects . This can result in the clearance of the pathogen from the body and the resolution of the disease symptoms.

Future Directions

The study demonstrated that the present ligands can be used as a model for further developments in catalytic processes relating to catecholase activity . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

(1R,2R)-2-(3,5-dimethylpyrazol-1-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-6-5-7(2)11(10-6)8-3-4-9(8)12/h5,8-9,12H,3-4H2,1-2H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJZNJBZJCYRAA-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CCC2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1[C@@H]2CC[C@H]2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-(3,5-dimethyl-1H-pyrazol-1-yl)cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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